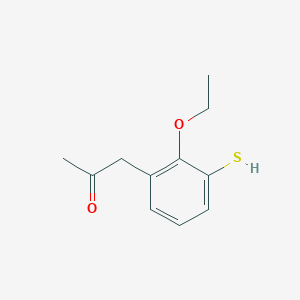

1-(2-Ethoxy-3-mercaptophenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Ethoxy-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol It is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Ethoxy-3-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxy-3-mercaptophenylacetic acid with acetone in the presence of a suitable catalyst . The reaction conditions typically include refluxing the mixture in an organic solvent such as toluene or ethanol, followed by purification through recrystallization or chromatography.

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often require precise control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

1-(2-Ethoxy-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group typically yields sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol .

Scientific Research Applications

1-(2-Ethoxy-3-mercaptophenyl)propan-2-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties. Researchers investigate its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential in treating certain diseases. Further research is needed to explore its pharmacological properties and mechanisms of action.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Ethoxy-3-mercaptophenyl)propan-2-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function .

In chemical reactions, the compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the phenyl ring. These groups can affect the compound’s nucleophilicity and electrophilicity, determining its behavior in various reactions .

Comparison with Similar Compounds

1-(2-Ethoxy-3-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:

1-(2-Methoxy-3-mercaptophenyl)propan-2-one: This compound has a methoxy group instead of an ethoxy group. The presence of the methoxy group may affect its reactivity and solubility.

1-(2-Ethoxy-3-hydroxyphenyl)propan-2-one: This compound has a hydroxy group instead of a mercapto group. The hydroxy group can participate in hydrogen bonding, influencing the compound’s physical and chemical properties.

1-(2-Ethoxy-3-aminophenyl)propan-2-one: This compound has an amino group instead of a mercapto group. The amino group can act as a nucleophile, making the compound more reactive in certain types of reactions.

The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical properties and reactivity patterns.

Biological Activity

1-(2-Ethoxy-3-mercaptophenyl)propan-2-one is an organic compound notable for its potential biological activities, particularly in the fields of pharmaceuticals and organic synthesis. Its structure features a propan-2-one backbone, an ethoxy group, and a mercapto group attached to a phenyl ring, which contributes to its unique reactivity and biological properties. The molecular formula is C12H16O2S, with a molecular weight of approximately 210.29 g/mol.

Antioxidant Properties

The compound's mercapto group is significant for its antioxidant activity, which helps combat oxidative stress by neutralizing reactive oxygen species (ROS). This property is critical in preventing cellular damage and may have implications in various therapeutic applications, including neurodegenerative diseases and cancer treatment.

Antimicrobial and Anticancer Activities

Similar compounds have shown promising antimicrobial and anticancer activities. Research indicates that derivatives of compounds with structures akin to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have demonstrated their ability to inhibit tumor growth and induce apoptosis in cancer cells .

In Vitro Studies

Recent studies have focused on the antiproliferative effects of compounds with similar structures. For example, one study evaluated a series of 1,2,4-oxadiazole derivatives that exhibited diverse biological activities, including anticancer properties against several human tumor cell lines. The most active derivatives showed IC50 values ranging from 1.143 µM to 9.27 µM against specific cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | OVXF 899 | 2.76 | Induces apoptosis |

| Compound 2 | PXF 1752 | 9.27 | Inhibits cell proliferation |

Structural Comparisons

The structural diversity among similar compounds can influence their biological activity significantly. For instance, variations in the positioning of functional groups can lead to different reactivities and therapeutic potentials. The following table illustrates some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Ethoxy-2-mercaptophenyl)propan-2-one | Similar backbone with different substitution | Potentially different biological activity |

| 1-Chloro-1-(2-Ethoxy-5-mercaptophenyl)propan-2-one | Chlorine substitution on phenyl ring | Enhanced reactivity due to chlorine presence |

| 1-(5-Ethoxy-2-mercaptophenyl)propan-2-one | Different position of ethoxy and mercapto groups | Variation in chemical reactivity and properties |

The mechanisms underlying the biological activities of these compounds often involve interactions with key cellular targets such as enzymes or receptors involved in cell signaling pathways. For instance, some derivatives have been shown to inhibit specific kinases or affect tubulin polymerization, which is crucial for cell division .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-Ethoxy-3-mercaptophenyl)propan-2-one, and how can the thiol group be stabilized during synthesis?

- Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation or Friedel-Crafts acylation to introduce the ketone moiety. For example, analogous compounds like o-methoxyphenylacetone are synthesized via Claisen condensation of o-methoxyphenylacetic acid with methyl acetate under acidic conditions . To protect the thiol group from oxidation, acetylation (using acetic anhydride) or tritylation (triphenylmethyl chloride) can be employed. Post-synthesis, the protecting group is removed via hydrolysis (e.g., NaOH/EtOH). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect a singlet for the propan-2-one methyl group (δ ~2.1–2.3 ppm). The ethoxy group shows a quartet for -OCH₂CH₃ (δ ~1.3–1.5 ppm for CH₃ and δ ~3.4–3.7 ppm for OCH₂). The mercapto (-SH) proton appears as a broad peak (δ ~1.5–2.5 ppm), but it may be absent due to exchange broadening.

- ¹³C NMR : The ketone carbonyl resonates at δ ~205–210 ppm. Aromatic carbons adjacent to the ethoxy and thiol groups show deshielding (δ ~150–160 ppm) .

- IR : Strong C=O stretch at ~1700–1750 cm⁻¹ and S-H stretch at ~2550–2600 cm⁻¹ (if unoxidized) .

- Mass Spectrometry : Look for molecular ion [M]⁺ and fragments due to cleavage of the ethoxy (loss of C₂H₅O·) or thiol (loss of HS·) groups .

Q. How can researchers confirm the crystal structure of this compound, and what challenges arise due to its functional groups?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL is the gold standard for structural confirmation . Challenges include:

- Thiol oxidation : Crystallize under inert conditions (argon glovebox) to prevent disulfide formation.

- Hydrogen bonding : The thiol and ethoxy groups may form intermolecular H-bonds, complicating unit cell packing. Use low-temperature data collection (e.g., 100 K) to minimize disorder .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up multi-step syntheses of this compound?

- Methodological Answer :

- Protection-Deprotection Strategy : Use acetyl protection for the thiol group during ketone formation to prevent side reactions (e.g., Michael addition). Deprotect with NH₃/MeOH post-synthesis .

- Solvent Optimization : Replace ethanol with THF or DMF to enhance solubility of intermediates. For example, Claisen condensations in THF show higher yields (~75%) compared to ethanol (~60%) .

- Catalysis : Employ Lewis acids like AlCl₃ or BF₃·Et₂O to accelerate acylation steps. Monitor reaction progress via TLC (silica GF₂₅₄, hexane:ethyl acetate 4:1) .

Q. How should researchers resolve contradictions between experimental NMR data and computational (DFT) predictions for this compound?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to assess rotational barriers (e.g., ethoxy group rotation). DFT calculations (B3LYP/6-311+G(d,p)) may underestimate shielding effects; apply Grimme’s D3 dispersion correction for accuracy .

- Solvent Modeling : Include solvent (e.g., CDCl₃) explicitly in DFT calculations using the SMD model. Discrepancies in aromatic proton shifts often arise from π-stacking interactions not modeled in vacuo .

Q. What degradation pathways are critical to monitor for this compound under ambient storage conditions?

- Methodological Answer :

- Thiol Oxidation : Use HPLC-MS to detect disulfide dimers ([M−2H]⁺). Store samples under argon at −20°C with desiccants (silica gel).

- Ketone Reduction : Trace moisture may reduce the ketone to a secondary alcohol. Monitor via IR (loss of C=O peak) and ¹H NMR (new CH-OH signal at δ ~1.8 ppm) .

Q. How can computational chemistry guide the design of derivatives with enhanced stability or reactivity?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 16, M06-2X/def2-TZVP) to predict nucleophilic (thiol) and electrophilic (ketone) sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility. For example, ethoxy groups increase hydrophobicity, requiring co-solvents like DMSO-water mixtures .

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

1-(2-ethoxy-3-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C11H14O2S/c1-3-13-11-9(7-8(2)12)5-4-6-10(11)14/h4-6,14H,3,7H2,1-2H3 |

InChI Key |

UPXJLEPRAOXMJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC=C1S)CC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.